molecular formula C12H22ClNO2 B13719387 Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Katalognummer: B13719387
Molekulargewicht: 247.76 g/mol
InChI-Schlüssel: IYWPDVDQYXTMMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a bicyclo[2.2.2]octane core with an ethylamino group and a carboxylate ester, making it a versatile molecule for synthetic and research purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Purification steps: Such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The ethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Derivatives with different functional groups replacing the ethylamino group.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with receptors or enzymes, modulating their activity. The bicyclic structure provides rigidity and specificity in binding, enhancing its effectiveness in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride stands out due to its unique combination of a bicyclic core with an ethylamino group and a carboxylate ester. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H22ClNO2

Molekulargewicht

247.76 g/mol

IUPAC-Name

methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H21NO2.ClH/c1-3-13-12-7-4-11(5-8-12,6-9-12)10(14)15-2;/h13H,3-9H2,1-2H3;1H

InChI-Schlüssel

IYWPDVDQYXTMMM-UHFFFAOYSA-N

Kanonische SMILES

CCNC12CCC(CC1)(CC2)C(=O)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.